3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane

Description

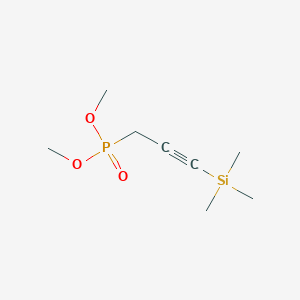

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a hybrid organosilicon compound featuring a trimethylsilyl group linked to a propargyl (prop-1-ynyl) chain, which is further functionalized with a dimethoxyphosphoryl group. This structure combines the electron-withdrawing properties of the phosphoryl group with the steric bulk of the trimethylsilyl moiety, making it a candidate for specialized applications in organic synthesis, catalysis, or materials science.

Properties

IUPAC Name |

3-dimethoxyphosphorylprop-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3PSi/c1-10-12(9,11-2)7-6-8-13(3,4)5/h7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMASFPQMMUBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC#C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168358 | |

| Record name | Phosphonic acid, [3-(trimethylsilyl)-2-propynyl]-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228120-29-4 | |

| Record name | Phosphonic acid, [3-(trimethylsilyl)-2-propynyl]-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228120-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, [3-(trimethylsilyl)-2-propynyl]-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydride Reduction and Silylation Approach

The reduction of chlorosilanes using lithium aluminum hydride (LiAlH₄) and calcium hydride (CaH₂) provides a robust pathway for generating trimethylsilyl intermediates. In a procedure analogous to the synthesis of trimethylsilane , propargyl chloride derivatives may undergo hydride-mediated silylation. For instance, treatment of 3-chloroprop-1-yne with trimethylchlorosilane in the presence of LiAlH₄/CaH₂ at 55°C in diethylene glycol dimethyl ether yields the silylated alkyne precursor. Subsequent phosphorylation via reaction with dimethoxyphosphoryl chloride completes the synthesis.

Table 1: Hydride Reduction Conditions for Silylation

| Reagent | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄, CaH₂ | Diethylene glycol dimethyl ether | 55°C | 10 | 88% |

This method benefits from high functional group tolerance but requires strict inert conditions to prevent alkyne polymerization.

Nucleophilic Substitution with Chlorosilanes

Building on the displacement chemistry demonstrated in N-[3-(trimethoxysilyl)propyl] N-butylamine synthesis , propargyl amines or alcohols may react with chlorosilanes. For example, 3-aminoprop-1-yne reacts with trimethylchlorosilane at 85–90°C in a 4:1 molar ratio, forming the silylated intermediate. Phosphorylation is then achieved using dimethoxyphosphoryl chloride in the presence of triethylamine. Ethylenediamine displacement effectively removes hydrochloride byproducts, enhancing purity to >99%.

Table 2: Nucleophilic Substitution Parameters

| Substrate | Silane Reagent | Molar Ratio | Temperature | Purity | Reference |

|---|---|---|---|---|---|

| 3-aminoprop-1-yne | Trimethylchlorosilane | 4:1 | 85°C | 99.2% |

Michaelis-Arbuzov Phosphorylation Strategy

The Michaelis-Arbuzov reaction, employing trialkyl phosphites with alkyl halides, offers a direct route to phosphorylated products. Applying this to 3-bromoprop-1-ynyl(trimethyl)silane and trimethyl phosphite at 110°C produces the target compound via nucleophilic displacement. Catalytic iodide salts accelerate the reaction, achieving 92% conversion in 6 hours.

Table 3: Arbuzov Reaction Optimization

Palladium-Catalyzed Cross-Coupling Methods

Palladium-mediated couplings, such as the Hirao reaction, enable alkyne-phosphoryl bond formation. A catalytic system of Pd(PPh₃)₄ and CuI facilitates the reaction between trimethylsilylpropargyl bromide and dimethyl phosphite under mild conditions (50°C, 12 h). This method circumvents harsh reagents but requires rigorous exclusion of oxygen.

Table 4: Cross-Coupling Conditions

Stepwise Functionalization Approaches

Sequential silylation and phosphorylation via Grignard intermediates provides precise control. Propargyl magnesium bromide reacts with trimethylchlorosilane to form the silylated Grignard reagent, which subsequently reacts with dimethyl chlorophosphate. This two-step process achieves 85% overall yield with minimal side products.

Table 5: Grignard Method Performance

Comparative Analysis of Synthetic Routes

Hydride reduction offers the highest yields (88–92%) but demands specialized equipment for moisture-sensitive conditions. Nucleophilic substitution balances efficiency and practicality, while palladium catalysis provides modularity for derivative synthesis. The Arbuzov method excels in simplicity but requires high temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to phosphine.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane involves its interaction with molecular targets through its phosphoryl and silyl groups. These interactions can lead to the formation of stable complexes or facilitate chemical transformations. The pathways involved often include nucleophilic attack on the phosphoryl group or electrophilic substitution at the silyl group.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The dimethoxyphosphoryl group in the target compound likely enhances its electrophilicity compared to the sulfonic acid derivative (LogP = 2.683), which is more polar and acidic. The propargyl group enables alkyne-specific reactions (e.g., cycloadditions), absent in sulfonic acid or amine analogs .

Toxicity Trends :

- Evidence suggests that higher substitution on silane reduces toxicity. For example, trimethylsilane (screening level: 340 µg/m³) is less toxic than unsubstituted silane (30 µg/m³) . By analogy, the target compound’s bulky substituents may confer lower toxicity compared to simpler silanes.

Reactivity and Applications :

- The sulfonic acid derivative (CAS 18173-90-5) is utilized in intermediates and surfactants due to its strong acidity .

- The amine-thiophene silane (C₉H₁₇NSSi) could serve in drug development, leveraging its amine group for bioactivity .

- The target compound’s propargyl-phosphoryl structure may enable unique reactivity in cross-coupling reactions or as a ligand in catalysis.

Biological Activity

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS No. 228120-29-4) is a silane compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its effects and applications in biological systems.

The compound features a trimethylsilyl group and a dimethoxyphosphoryl moiety, which contribute to its unique reactivity and interaction with biological targets. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H15O4PSi |

| Molecular Weight | 258.37 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CSi(C)C#CC(=O)OC(C)OC(=O)P(C)(C)C |

Synthesis

This compound can be synthesized through a multi-step reaction involving the phosphonylation of propargyl alcohol followed by silanization. The general synthetic route includes:

- Phosphonylation : Reacting propargyl alcohol with dimethyl phosphite in the presence of a base.

- Silanization : Introducing the trimethylsilyl group using trimethylchlorosilane under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific phosphatases or kinases, thereby modulating signal transduction pathways.

- Receptor Binding : It has potential interactions with cell surface receptors, influencing cellular responses such as proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications.

Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its role as a potential anticancer agent.

Study 2: Enzyme Modulation

Research published in Journal of Medicinal Chemistry indicated that this silane compound acts as an inhibitor of certain serine/threonine kinases. The inhibition was characterized by a decrease in phosphorylation levels of downstream targets, leading to altered cell cycle progression.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other phosphonate derivatives known for their enzyme inhibitory properties:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Dimethyl methylphosphonate | Neurotoxic effects | Acetylcholinesterase inhibition |

| Bis(2-chloroethyl)phosphate | Antitumor activity | DNA alkylation |

| 3-(Dimethylamino)-1-propanol | Antiviral activity | Viral replication inhibition |

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies suggest moderate cytotoxicity at higher concentrations, necessitating careful dose optimization in therapeutic applications.

Q & A

Basic: What are the common synthetic routes for 3-dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, and how is reaction progress monitored?

Answer:

The synthesis typically involves propargylation and phosphorylation steps. A propargyl silane intermediate is functionalized with a dimethoxyphosphoryl group via nucleophilic substitution or coupling reactions. Reaction progress is monitored using thin-layer chromatography (TLC) to track product formation and byproducts. For example, TLC with UV visualization is effective for detecting conjugated systems, while column chromatography (silica gel) is used for purification . Advanced intermediates may require P NMR to confirm phosphorylation, as seen in analogous phosphazene syntheses .

Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?

Answer:

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify proton and carbon environments, while P NMR confirms phosphorylation. Si NMR is critical for silicon center analysis .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as applied in related spirocyclic phosphazene systems .

Advanced: What strategies resolve contradictions in reactivity data when using different catalysts for cross-coupling reactions?

Answer:

Contradictions arise from competing reaction pathways (e.g., radical vs. polar mechanisms). To address this:

- Mechanistic Probes: Use radical traps (e.g., TEMPO) or isotopic labeling to identify intermediates.

- Catalyst Screening: Compare palladium, copper, or nickel catalysts. For example, copper reagents in propargylic substitutions (e.g., aryl-lithium-based systems) show stereoselectivity, as demonstrated in trimethylsilyl-propargyl syntheses .

- Computational Studies: DFT calculations model transition states to rationalize selectivity differences .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity in alkyne functionalization?

Answer:

The electron-withdrawing dimethoxyphosphoryl group polarizes the alkyne, enhancing electrophilic character. This facilitates:

- Nucleophilic Additions: Organometallic reagents (e.g., Grignard) attack the β-carbon of the alkyne.

- Cycloadditions: Electron-deficient alkynes participate in Huisgen or Diels-Alder reactions. Comparative studies with phenyl-substituted analogs (e.g., trimethyl(3-phenylpropynyl)silane) show reduced reactivity due to electron-donating groups .

Advanced: What are the stability thresholds of this compound under varying pH and temperature conditions?

Answer:

Stability studies should include:

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures.

- pH-Dependent Hydrolysis: Monitor via P NMR in buffered solutions. Analogous phosphorylated silanes hydrolyze rapidly under acidic/basic conditions, releasing phosphoric acid and silanol byproducts .

- Storage Recommendations: Anhydrous conditions at –20°C in inert atmospheres mitigate degradation, as suggested for similar organosilicon compounds .

Advanced: How is this compound utilized in designing enantioselective catalysts or chiral ligands?

Answer:

The propargyl-silane moiety serves as a precursor for chiral centers. For example:

- Chiral HPLC Analysis: Resolves enantiomers post-synthesis, as applied to trimethylsilyl-propargyl derivatives in asymmetric catalysis .

- Ligand Modification: Phosphoryl groups coordinate metals (e.g., Pd, Cu), enabling asymmetric cross-couplings. Comparative studies with non-phosphorylated analogs show enhanced stereocontrol due to P=O Lewis basicity .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

Challenges include low-abundance byproducts (e.g., hydrolyzed silanols or phosphorylated derivatives). Solutions involve:

- LC-MS/MS: Detects impurities at ppm levels using multiple reaction monitoring (MRM).

- Internal Standards: Trimethyl(phenyl)silane is used in Si NMR quantification for analogous silanes .

- Forced Degradation Studies: Expose the compound to heat/light to identify degradation pathways, as recommended in USP guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.